molecular formula C16H20N4 B3169451 [4-(4-Pyridin-2-ylpiperazin-1-yl)benzyl]amine CAS No. 937598-50-0

[4-(4-Pyridin-2-ylpiperazin-1-yl)benzyl]amine

Cat. No. B3169451
CAS RN: 937598-50-0
M. Wt: 268.36 g/mol
InChI Key: VIWVFHNMQOOTOW-UHFFFAOYSA-N
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Description

“[4-(4-Pyridin-2-ylpiperazin-1-yl)benzyl]amine” is a chemical compound with the linear formula C17H22Cl2N4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C17H22Cl2N4 . It has a molecular weight of 353.298 .

Scientific Research Applications

Chemistry and Coordination Compounds

Research on compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) has provided insights into the preparation, properties, and potential applications of these chemical structures. The investigations cover the preparation procedures and properties of organic compounds, including their protonated and/or deprotonated forms, and their complex compounds. These studies also explore spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity, highlighting areas for potential interest and further investigation into unknown analogues, including [4-(4-Pyridin-2-ylpiperazin-1-yl)benzyl]amine analogues (Boča, Jameson, & Linert, 2011).

Potential CNS Acting Drugs

The search for novel central nervous system (CNS) acting drugs has identified functional chemical groups, including heterocycles with nitrogen (N), sulfur (S), and oxygen (O), which are critical in forming compounds with potential CNS effects. This exploration includes an array of chemical groups that may serve as lead molecules for the synthesis of compounds with CNS activity, highlighting the broad scope of heterocyclic compounds in developing new pharmacological agents (Saganuwan, 2017).

Catalysis and Synthesis

Significant advancements have been made in developing recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions, utilizing aromatic, heterocyclic, and aliphatic amines. This research underscores the importance of recyclable catalysts in organic synthesis, promoting sustainable and efficient methodologies in chemical reactions. The reviewed catalysts show potential for commercial exploitation, indicating a promising area for further research and application in the synthesis of novel compounds, including those related to this compound (Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013).

Photochromism and Optical Materials

The study of photochromic ortho-nitrobenzylpyridines has revealed their potential applications in photon-based electronics due to their favorable properties, such as photochromic activity in the solid state and small structural change during photoreactions. This research opens avenues for the development of novel materials and devices, including those based on or related to this compound, for applications in electronics and photonics (Naumov, 2006).

Safety and Hazards

Sigma-Aldrich provides “[4-(4-Pyridin-2-ylpiperazin-1-yl)benzyl]amine” as-is and makes no representation or warranty whatsoever with respect to this product . Buyers are responsible for confirming product identity and/or purity .

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The effects of [4-(4-Pyridin-2-ylpiperazin-1-yl)benzyl]amine on various types of cells and cellular processes are still being studied. Preliminary research suggests that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. This could include information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound may vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is believed to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is believed to be directed to specific compartments or organelles by targeting signals or post-translational modifications .

properties

IUPAC Name

[4-(4-pyridin-2-ylpiperazin-1-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4/c17-13-14-4-6-15(7-5-14)19-9-11-20(12-10-19)16-3-1-2-8-18-16/h1-8H,9-13,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWVFHNMQOOTOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)CN)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.